REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Br:12])[C:10]=1[NH2:11])[C:5]([O-:7])=[O:6].[CH2:13](N(CC)CC)C.Cl[C:21](Cl)([O:23]C(=O)OC(Cl)(Cl)Cl)Cl>ClCCl>[Br:12][C:9]1[C:10]2[NH:11][C:21](=[O:23])[NH:1][C:2]=2[CH:3]=[C:4]([C:5]([O:7][CH3:13])=[O:6])[CH:8]=1
|
Name
|
3,4-diamino-5-bromobenzoate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)[O-])C=C(C1N)Br
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Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The reaction mass was quenched with water (3 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with aqueous saturated sodium chloride (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC2=C1NC(N2)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |